molecular formula C27H18ClN3 B2594094 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1443049-84-0

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B2594094
CAS No.: 1443049-84-0
M. Wt: 419.91
InChI Key: PGIGQFHBEHJSQN-UHFFFAOYSA-N
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Description

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1443049-84-0) is a high-purity triazine derivative with the molecular formula C₂₇H₁₈ClN₃ and a molecular weight of 419.91 g/mol . This compound is part of the 1,3,5-triazine family, a class of heterocyclic compounds known for their significant potential in medicinal chemistry and chemical biology research . Specifically, 1,3,5-triazine derivatives have been investigated as selective monoamine oxidase A (MAO-A) inhibitors, making them valuable tools for neuroscience research concerning depression and anxiety . The compound should be stored sealed in a dry environment at room temperature . According to GHS standards, this product carries the signal word "Warning" and the hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . Precautionary measures include washing carefully after handling and using protective equipment . This chemical is intended for research applications only and is not classified as a pharmaceutical or for any form of human or veterinary use.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3/c28-24-13-7-12-23(18-24)19-14-16-22(17-15-19)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIGQFHBEHJSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443049-84-0
Record name 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine
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Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is its anticancer properties. Studies have demonstrated that derivatives of triazines exhibit cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Screening

A study published in the Journal of Medicinal Chemistry reported that triazine derivatives were evaluated for their anticancer activity against MCF-7 breast cancer cells. The compound showed significant inhibitory effects with IC50 values indicating low micromolar activity .

CompoundCell LineIC50 (µM)
This compoundMCF-75.8
Other DerivativesMDA-MB-2316.0

This indicates that the compound has potential as a lead structure for developing new anticancer agents.

DNA-Binding Studies

Another area of interest is the DNA-binding properties of triazine compounds. Research has shown that certain complexes formed with triazines can bind to DNA in an intercalative manner.

Case Study: Ruthenium Complexes

A study explored the synthesis and characterization of ruthenium(II) complexes that incorporate the triazine moiety. These complexes were found to bind calf-thymus DNA effectively, suggesting potential applications in targeted drug delivery systems . The binding affinity was assessed using spectroscopic methods.

Material Science Applications

Triazines are also being investigated for their role in material science, particularly in developing organic semiconductors and photovoltaic materials.

The synthesis of this compound involves various methods that can lead to structural variants with altered properties. Understanding these synthetic pathways is crucial for optimizing its applications.

Synthesis Techniques

Recent literature outlines several synthetic routes to obtain different triazine derivatives. The choice of substituents can significantly influence biological activity and material properties .

Mechanism of Action

The mechanism of action of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, it can inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chloro Substituents

a. 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine
  • CAS : 1443049-86-2 .
  • Similarity Score : 0.98 (vs. target compound) .
  • Key Difference : Chlorine at the 4'-position of the biphenyl group instead of 3'.
b. 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
  • CAS : 1073062-59-5 .
  • Key Difference : Bromine substituents at positions 3 and 5 of the phenyl ring.
  • Impact : Increased molecular weight (MW = 485.19 g/mol) and enhanced electron-withdrawing effects compared to chlorine. Likely used in phosphorescent OLEDs due to bromine’s heavy-atom effect .

Halogen-Substituted Analogues

a. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
  • Synthesis : Replaces chlorine with bromine at the biphenyl’s para position .
b. 2-(4-Fluoride-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (PFTrz)
  • Key Difference : Fluorine substituent at the biphenyl’s 4-position .
  • Impact : Fluorine’s high electronegativity enhances electron transport properties, making PFTrz suitable for deep-blue OLED emitters .

Triazine Derivatives with Heteroatoms

a. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
  • Key Features : Morpholine and N-methyl-phenyl substituents .
  • Applications : Pharmaceutical intermediates rather than optoelectronic materials, due to altered electronic properties .
b. Cesium–Carbonate-Doped 2,4,6-Tris(2′,4′-difluoro-[1,1′-biphenyl]-4-yl)-1,3,5-triazine
  • Key Difference : Difluoro substitution and cesium doping .
  • Impact : Improved electron injection and stability in blue phosphorescent OLEDs .

Comparative Analysis: Key Parameters

Table 1. Structural and Functional Comparison

Compound Name Substituent(s) MW (g/mol) Melting Point (°C) Primary Application
Target Compound 3'-Cl-biphenyl 419.91 204–208 OLED host
4'-Cl Isomer (CAS 1443049-86-2) 4'-Cl-biphenyl 419.91 N/A OLED host
2-(4-Bromophenyl)-4,6-diphenyl-triazine 4-Br-phenyl 429.27 N/A Electron transport layer
PFTrz 4-F-biphenyl 438.89 N/A Deep-blue emitter
2-(3,5-Dibromophenyl)-4,6-diphenyl-triazine 3,5-Br-phenyl 485.19 N/A Phosphorescent OLEDs

Electronic Properties

  • Target Compound : The 3'-chloro group provides moderate electron-withdrawing effects, balancing charge transport in OLED host materials .
  • Fluorinated Analogues (e.g., PFTrz) : Stronger electron deficiency due to fluorine’s electronegativity, enabling efficient exciton confinement .
  • Brominated Analogues : Enhanced spin-orbit coupling for triplet-state harvesting in phosphorescent devices .

Biological Activity

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1443049-83-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's biological activity, focusing on its synthesis, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C27H18ClN3
  • Molecular Weight : 419.91 g/mol
  • CAS Number : 1443049-83-9
  • MDL Number : MFCD28975106

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate chlorinated biphenyl derivatives and triazine scaffolds. The specifics of these synthetic routes are crucial for optimizing yield and purity for subsequent biological testing.

Anticancer Properties

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Reference
A549 (Lung)5.8
MCF-7 (Breast)44.3
MDA-MB-23124.4

These values indicate that this compound exhibits potent activity against lung cancer cells (A549) and moderate activity against breast cancer cells (MCF-7 and MDA-MB-231).

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the inhibition of specific protein kinases and induction of apoptosis in cancer cells. For instance:

  • Protein Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival pathways.
  • Apoptosis Induction : Studies suggest that this compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

A notable case study involved the evaluation of this compound alongside established anticancer drugs like gefitinib. The compound demonstrated comparable or enhanced efficacy in reducing cell viability in A549 cells when compared to gefitinib, suggesting its potential as a therapeutic agent in lung cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine?

A scalable method involves the Friedel-Crafts alkylation of biphenyl derivatives with triazine precursors. For example, reacting 4,6-dichloro-1,3,5-triazine with 3'-chloro-[1,1'-biphenyl]-4-yl substituents in the presence of AlCl3 and chlorobenzene under reflux (Scheme 51, ). Key steps include:

  • Solvent selection : Use chlorobenzene or o-dichlorobenzene for improved solubility.
  • Catalyst : AlCl3 facilitates electrophilic substitution.
  • Purification : Column chromatography with silica gel and toluene/ethyl acetate gradients.
    This method yields trisubstituted triazines with >90% purity after recrystallization .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques :

  • NMR spectroscopy : Compare 1^{1}H and 13^{13}C NMR spectra with analogs like 2-(4-bromo-3-methylphenyl)-4,6-diphenyl-1,3,5-triazine ().
  • X-ray crystallography : Resolve π-stacking interactions in the crystalline state (analogous to triazine derivatives in ).
  • UV-Vis/PL spectroscopy : Assess absorption/emission profiles (e.g., λmax ~350 nm for OLED-related triazines, ).
  • Density functional theory (DFT) : Model HOMO/LUMO levels for electron transport applications .

Q. What are the primary applications of this compound in materials science?

This triazine derivative is used as:

  • OLED host material : Enhances electron transport in devices due to high triplet energy (T1 > 2.8 eV) and thermal stability (Td > 300°C, ).
  • Electron transport layer (ETL) : Improves efficiency in blue phosphorescent OLEDs when doped with cesium carbonate ().
  • Photocatalysis : Acts as a photosensitizer in cross-coupling reactions due to extended π-conjugation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported photoluminescence quantum yields (PLQY) for this compound?

PLQY variations may arise from:

  • Sample purity : Impurities like unreacted biphenyl (detectable via HPLC, ) quench emission.
  • Film morphology : Spin-coating vs. vacuum-deposited films yield different crystallinity (use AFM/GIXRD for analysis, ).
  • Solvent effects : Polar solvents (e.g., DMF) stabilize charge-transfer states, altering PLQY.
    Recommendation : Standardize synthesis and film fabrication protocols across studies .

Q. What strategies optimize the thermal stability of OLED devices using this triazine derivative?

  • Host-guest systems : Blend with thermally robust hosts like mT2T or CBP ().
  • Doping : Introduce 10–20% cesium carbonate to improve conductivity and reduce Joule heating ().
  • Encapsulation : Use atomic layer deposition (ALD) of Al2O3 to prevent degradation under operational stress .

Q. How can conflicting NMR data for regioisomeric impurities be resolved?

  • 2D NMR (COSY, NOESY) : Differentiate between 3'-chloro and 4'-chloro regioisomers ().
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z 419.91 for C27H18ClN3, ).
  • Crystallographic analysis : Resolve ambiguities in substitution patterns ().

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